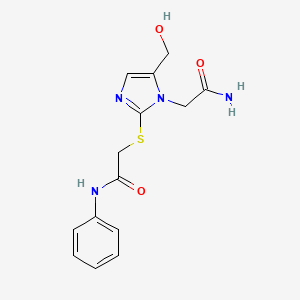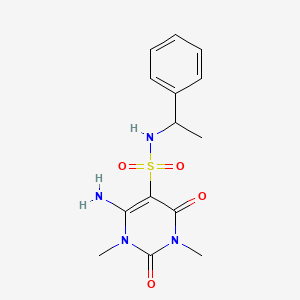
2-(2,5-Difluorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluorophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₆F₂O. It is a fluorinated aromatic aldehyde, characterized by the presence of two fluorine atoms on the benzene ring and an aldehyde functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(2,5-Difluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
Target of Action
Aldehydes, in general, are known to interact with various biological molecules, including proteins and dna, which can influence cellular processes .
Mode of Action
2-(2,5-Difluorophenyl)acetaldehyde, like other aldehydes, can undergo nucleophilic addition reactions with amines to form imines, a process that is often catalyzed by acids . This reaction is essentially irreversible as the adduct dehydrates . The formation of these imines can alter the function of proteins and other biomolecules, leading to changes in cellular processes .
Biochemical Pathways
The compound’s ability to form imines suggests it could potentially interfere with any pathway involving proteins or other biomolecules containing amine groups .
Pharmacokinetics
Aldehydes are generally known to be reactive and can be metabolized in the body through oxidation to carboxylic acids or reduction to alcohols .
Result of Action
The formation of imines can lead to alterations in protein function, potentially affecting a wide range of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of amines and the pH of the environment can affect the compound’s ability to form imines . Additionally, the presence of oxidizing or reducing agents can influence the compound’s metabolism .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,5-Difluorophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the fluorination of phenylacetaldehyde derivatives. For instance, the compound can be prepared by the selective fluorination of 2-phenylacetaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes typically require specialized equipment to handle fluorinating agents safely and efficiently. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Difluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2,5-Difluorophenyl)acetic acid.
Reduction: 2-(2,5-Difluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Difluorophenyl)acetaldehyde
- 2-(3,5-Difluorophenyl)acetaldehyde
- 2-(2,6-Difluorophenyl)acetaldehyde
Uniqueness
2-(2,5-Difluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other difluorophenylacetaldehyde isomers .
Propiedades
IUPAC Name |
2-(2,5-difluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXJONLNJQELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2882630.png)


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)



![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)


![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2882650.png)

